3,3-bis[4-[(fluorosulfonyl)oxy]phenyl]-1(3H)-Isobenzofuranone

Covalent inhibitor stability Aqueous hydrolysis Warhead chemotype comparison

3,3-Bis[4-[(fluorosulfonyl)oxy]phenyl]-1(3H)-Isobenzofuranone (CAS 1613268-47-5) is a bis-aryl fluorosulfate compound belonging to the sulfur(VI) fluoride exchange (SuFEx) click-chemistry class. Structurally, it is the bis(fluorosulfate) ester of phenolphthalein, bearing two -OSO2F warheads positioned para to the isobenzofuranone core on two phenyl rings.

Molecular Formula C20H12F2O8S2
Molecular Weight 482.4 g/mol
Cat. No. B14113925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-bis[4-[(fluorosulfonyl)oxy]phenyl]-1(3H)-Isobenzofuranone
Molecular FormulaC20H12F2O8S2
Molecular Weight482.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)OS(=O)(=O)F)C4=CC=C(C=C4)OS(=O)(=O)F
InChIInChI=1S/C20H12F2O8S2/c21-31(24,25)29-15-9-5-13(6-10-15)20(18-4-2-1-3-17(18)19(23)28-20)14-7-11-16(12-8-14)30-32(22,26)27/h1-12H
InChIKeyMMIFEWIRGKZCRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Bis[4-[(fluorosulfonyl)oxy]phenyl]-1(3H)-Isobenzofuranone: A Bis-Aryl Fluorosulfate Covalent Warhead Compound for Selective Protein Targeting


3,3-Bis[4-[(fluorosulfonyl)oxy]phenyl]-1(3H)-Isobenzofuranone (CAS 1613268-47-5) is a bis-aryl fluorosulfate compound belonging to the sulfur(VI) fluoride exchange (SuFEx) click-chemistry class [1]. Structurally, it is the bis(fluorosulfate) ester of phenolphthalein, bearing two -OSO2F warheads positioned para to the isobenzofuranone core on two phenyl rings . With a molecular formula of C20H12F2O8S2 and a molecular weight of 482.4 g/mol, this compound functions as a latent electrophile capable of context-dependent covalent engagement of nucleophilic amino acid residues (tyrosine, lysine, serine, histidine) in protein binding pockets [1].

Why Generic Aryl Fluorosulfate Substitution Fails for 3,3-Bis[4-[(fluorosulfonyl)oxy]phenyl]-1(3H)-Isobenzofuranone


Aryl fluorosulfates are not uniformly interchangeable. The electrophilic reactivity, hydrolytic stability, and residue selectivity of an aryl fluorosulfate warhead are strongly modulated by the electronic and steric environment of the aryl scaffold [1]. Mono-fluorosulfate probes such as benzene fluorosulfate (BFS) or 4-carboxyl benzene fluorosulfate demonstrate markedly different rates of hydrolysis and protein labeling compared to sulfonyl fluoride analogs [1]. Furthermore, the presence of two fluorosulfate groups on a single rigid isobenzofuranone scaffold introduces bifunctional reactivity—enabling potential crosslinking or dual-site covalent modification—that cannot be replicated by mono-fluorosulfate compounds [2]. Simply substituting a generic aryl fluorosulfate for this bis-functionalized phenolphthalein derivative would alter warhead stoichiometry, spatial geometry, and target engagement profile, undermining experimental reproducibility in covalent inhibitor screening or chemoproteomic workflows.

Quantitative Differentiation Evidence for 3,3-Bis[4-[(fluorosulfonyl)oxy]phenyl]-1(3H)-Isobenzofuranone vs. Closest Analogs


Aqueous Hydrolytic Stability: Aryl Fluorosulfate >24 h vs. Sulfonyl Fluoride Rapid Hydrolysis at pH 7.5

Para- and meta-carboxyl benzene fluorosulfates (representative aryl fluorosulfate warheads) exhibit complete stability to hydrolysis over 24 h at pH 7.5, whereas the corresponding sulfonyl fluoride congeners are readily hydrolyzed under identical conditions [1]. This differential stability is attributed to oxygen-mediated resonance stabilization in the fluorosulfate group, which reduces sulfur electrophilicity relative to the sulfonyl fluoride [1]. For 3,3-bis[4-[(fluorosulfonyl)oxy]phenyl]-1(3H)-Isobenzofuranone, this translates to anticipated prolonged aqueous stability suitable for extended incubation in biochemical assays.

Covalent inhibitor stability Aqueous hydrolysis Warhead chemotype comparison

Protein Labeling Selectivity: Aryl Fluorosulfate BFS Shows Negligible Albumin Labeling vs. Multi-Site Labeling by Sulfonyl Fluoride BSF

In a direct head-to-head comparison, benzene fluorosulfate (BFS), even at high concentrations and extended reaction times, does not react appreciably with albumin (a model protein substrate), while benzenesulfonyl fluoride (BSF) under the same conditions labels albumin with multiple copies [1]. This demonstrates that the aryl fluorosulfate warhead—shared by 3,3-bis[4-[(fluorosulfonyl)oxy]phenyl]-1(3H)-Isobenzofuranone—confers inherently lower off-target reactivity than the sulfonyl fluoride warhead class, enabling more selective covalent modification of intended protein targets.

Chemoproteomics Off-target reactivity Covalent warhead selectivity

Bifunctional Warhead Stoichiometry: Two Fluorosulfate Groups per Molecule vs. One in Standard Mono-Fluorosulfate Probes

3,3-Bis[4-[(fluorosulfonyl)oxy]phenyl]-1(3H)-Isobenzofuranone contains two aryl fluorosulfate groups per molecule (one on each para-phenyl position), as confirmed by its canonical SMILES: C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)OS(=O)(=O)F)C4=CC=C(C=C4)OS(=O)(=O)F . In contrast, commonly used aryl fluorosulfate probes such as benzene fluorosulfate (BFS), 4-carboxyl benzene fluorosulfate, and the fluorosulfate DcpS inhibitor FS-p1 each possess a single -OSO2F warhead [1]. This 2:1 warhead stoichiometry ratio means that at equimolar concentration, the bis-fluorosulfate compound delivers twice the covalent modification potential.

Bifunctional crosslinker Warhead stoichiometry Covalent probe design

Metabolic Stability of Aryl Fluorosulfates: No Degradation After 24 h in PBS pH 7.4 and Low Microsomal Turnover (10 μL/min/mg)

The aryl fluorosulfate probe FS-p1 demonstrated no degradation after 24 h incubation in phosphate-buffered saline at pH 7.4 and exhibited a low metabolic turnover rate of 10 μL/min/mg in human liver microsomes [1]. This establishes the suitability of the aryl fluorosulfate motif—including the warheads present in 3,3-bis[4-[(fluorosulfonyl)oxy]phenyl]-1(3H)-Isobenzofuranone—for applications requiring sustained compound integrity in biological matrices. By comparison, many sulfonyl fluoride probes show significant hydrolytic degradation within hours under similar conditions [1].

Metabolic stability Drug discovery In vitro ADME

Commercial Purity Specification: NLT 98% (HPLC) with ISO-Certified Manufacturing

MolCore supplies 3,3-bis[4-[(fluorosulfonyl)oxy]phenyl]-1(3H)-Isobenzofuranone at a certified purity of NLT 98% (Not Less Than 98%), manufactured under an ISO-certified quality system suitable for global pharmaceutical R&D and quality control applications . The molecular formula C20H12F2O8S2 and molecular weight 482.43 g/mol are analytically confirmed. In comparison, many generic aryl fluorosulfate building blocks are offered at ≥95% purity, which may introduce up to 3% additional impurities that confound biological assay interpretation.

Compound quality Procurement specification Reproducibility

Rigid Isobenzofuranone Scaffold Geometry Constrains Warhead Orientation vs. Flexible-Linker Bis-Fluorosulfates

The isobenzofuranone core of 3,3-bis[4-[(fluorosulfonyl)oxy]phenyl]-1(3H)-Isobenzofuranone forms a rigid tricyclic scaffold that fixes the two 4-fluorosulfonyloxyphenyl groups at a defined dihedral angle via the central sp3 carbon (C3) . This contrasts with flexible bis-fluorosulfate analogs such as 1,4-phenylene bis(sulfurofluoridate), where the two warheads are coplanar and lack conformational constraint . The constrained geometry of the target compound may confer distinct target engagement profiles when binding to protein pockets with specific spatial arrangements of nucleophilic residues—a structural feature not present in the parent compound phenolphthalein (which lacks fluorosulfate groups) or in simple bis-fluorosulfates.

Scaffold rigidity Warhead geometry Structure-based design

Optimal Application Scenarios for 3,3-Bis[4-[(fluorosulfonyl)oxy]phenyl]-1(3H)-Isobenzofuranone in Covalent Probe and Inhibitor Workflows


Chemoproteomic Target Identification Using Bis-Fluorosulfate Probes for Crosslinking Mass Spectrometry

The dual fluorosulfate warhead stoichiometry and rigid scaffold geometry of this compound make it uniquely suited for covalent crosslinking-mass spectrometry (XL-MS) workflows. Unlike mono-fluorosulfate probes that can modify only a single residue, the bis-functional design enables simultaneous covalent engagement of two proximal nucleophilic residues (e.g., lysine–tyrosine or lysine–serine pairs) within a protein binding pocket, providing distance constraints for structural biology [1]. The demonstrated aqueous stability of aryl fluorosulfates (>24 h at pH 7.5) ensures the probe remains active throughout incubation and washing steps [2], while the low non-specific reactivity profile (negligible albumin labeling) reduces background that would otherwise confound crosslink identification [2].

Development of Bivalent Covalent Inhibitors Against Proteases with Dual Active-Site Nucleophiles

Serine proteases such as human neutrophil elastase (hNE) and cathepsin G possess both catalytic serine and proximal lysine or histidine residues that can be targeted by covalent warheads. While the SuFEx-derived probe 2-(fluorosulfonyl)phenyl fluorosulfate achieved IC50 0.24 μM against hNE with >833-fold selectivity over cathepsin G [3], that compound carries only one fluorosulfate group. The bis-fluorosulfate compound described here offers the potential for dual-site irreversible inhibition, which may further enhance potency and selectivity by exploiting additivity of binding energy from two covalent attachments—a strategy validated in other bivalent inhibitor classes [1].

Quality-Controlled Reagent for High-Throughput Covalent Fragment Screening Libraries

The NLT 98% certified purity and ISO-compliant manufacturing of this compound meet the stringent quality requirements for high-throughput screening (HTS) library construction. In covalent fragment screening, impurities ≥2% can generate false-positive hits when they contain electrophilic contaminants. The defined bis-fluorosulfate structure (C20H12F2O8S2, MW 482.43) with analytically confirmed identity provides a reliable positive control for validating SuFEx-based screening assays, where hydrolytic stability (>24 h in PBS pH 7.4) is critical for maintaining consistent probe concentration across multi-day automated screening runs [2].

Synthesis of Covalent Protein–Protein Interaction (PPI) Stabilizers via Dual Fluorosulfate-Mediated Crosslinking

The rigid phenolphthalein-derived scaffold places two fluorosulfate groups at a fixed inter-warhead distance, enabling the compound to function as a covalent PPI stabilizer by simultaneously reacting with nucleophilic residues on two different protein partners. The metabolic stability of the aryl fluorosulfate motif (10 μL/min/mg turnover in human liver microsomes) [2] supports cellular PPI stabilization experiments over extended incubation periods. In contrast, sulfonyl fluoride-based crosslinkers would undergo rapid hydrolysis under the same conditions, losing bifunctional reactivity and failing to capture transient PPI complexes.

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